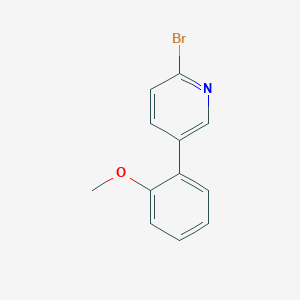

2-Bromo-5-(2-methoxyphenyl)pyridine

Description

BenchChem offers high-quality 2-Bromo-5-(2-methoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(2-methoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(2-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-11-5-3-2-4-10(11)9-6-7-12(13)14-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJNWBSNNULWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-(2-methoxyphenyl)pyridine molecular weight and formula

An In-depth Technical Guide to 2-Bromo-5-(2-methoxyphenyl)pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[1] Its presence in a vast array of pharmaceuticals underscores the importance of developing versatile pyridine-based building blocks for drug discovery programs. 2-Bromo-5-(2-methoxyphenyl)pyridine is one such high-value intermediate, combining the reactivity of a bromopyridine with the structural motifs of a biaryl system. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic protocol, characterization data, and its potential applications for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

2-Bromo-5-(2-methoxyphenyl)pyridine is a substituted biarylheterocycle. The core physicochemical properties are essential for its use in synthesis, including calculating molar equivalents and interpreting analytical data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO | [2] |

| Molecular Weight | 264.12 g/mol | [2] |

| Canonical SMILES | COc1ccccc1-c1ccc(Br)nc1 | [2] |

| InChIKey | SLJNWBSNNULWKL-UHFFFAOYSA-N | [2] |

Chemical Structure

The structure features a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a 2-methoxyphenyl group. The bromine atom serves as a versatile synthetic handle for further functionalization, typically via cross-coupling reactions.

Caption: Chemical structure of 2-Bromo-5-(2-methoxyphenyl)pyridine.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine involves a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis for its reliability, mild conditions, and tolerance of a wide range of functional groups.[3][4]

Mechanistic Rationale

The synthesis strategically couples 2,5-dibromopyridine with (2-methoxyphenyl)boronic acid. The choice of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable base is critical. The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the more reactive C-Br bond of 2,5-dibromopyridine. The C-Br bond at the 2-position is generally more susceptible to oxidative addition than the one at the 5-position in pyridine rings, allowing for regioselective coupling.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃ or K₃PO₄) to form a more nucleophilic boronate species, transfers the 2-methoxyphenyl group to the palladium center.[5]

-

Reductive Elimination: The desired product, 2-Bromo-5-(2-methoxyphenyl)pyridine, is formed as the two organic fragments are eliminated from the palladium center, which regenerates the active Pd(0) catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding as intended.

Materials:

-

2,5-Dibromopyridine (1.0 eq)

-

(2-Methoxyphenyl)boronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromopyridine, (2-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃.

-

Expert Insight: Ensuring anhydrous conditions and a thoroughly inert atmosphere is paramount to prevent catalyst deactivation and competing hydrolysis of the boronic acid.

-

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.

-

Causality: The aqueous base is necessary to activate the boronic acid for the transmetalation step. Dioxane serves as an excellent organic solvent for the reactants. Degassing removes dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the mixture to 85-95 °C with vigorous stirring.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A new spot corresponding to the product should appear with a higher retention factor (Rf) than the starting 2,5-dibromopyridine. The reaction is typically complete within 12-16 hours.

-

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Bromo-5-(2-methoxyphenyl)pyridine as a pure solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the substituents on the pyridine and phenyl rings.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (δ 7.0-8.8 ppm) will show distinct signals for the pyridine and phenyl protons. The methoxy group will appear as a sharp singlet around δ 3.8-3.9 ppm. Coupling patterns (doublets, triplets, doublet of doublets) will confirm the substitution pattern. |

| ¹³C NMR | Aromatic region (δ 110-160 ppm) will display 11 distinct signals for the carbon atoms (one signal may be obscured by the solvent). The methoxy carbon will appear around δ 55-56 ppm.[6] |

| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The exact mass should correspond to the calculated value for C₁₂H₁₀BrNO. |

Reactivity and Applications in Drug Discovery

2-Bromo-5-(2-methoxyphenyl)pyridine is a bifunctional building block. Having selectively functionalized the 5-position, the remaining bromine at the 2-position serves as a prime site for subsequent diversification.

Sequential Cross-Coupling Strategies

The C2-Br bond can be used in a second cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents. This sequential functionalization allows for the rapid construction of complex, non-symmetrical tri-substituted pyridine libraries, which is a powerful strategy in lead optimization.

Caption: Synthetic workflow for library generation using the target molecule.

Relevance in Medicinal Chemistry

The 2-arylpyridine motif is a privileged structure found in numerous biologically active compounds. By providing a robust route to analogues, 2-Bromo-5-(2-methoxyphenyl)pyridine is an ideal starting point for exploring structure-activity relationships (SAR) in various therapeutic areas, including oncology, neuroscience, and infectious diseases. The methoxy group can also serve as a key interaction point with biological targets or be demethylated to a phenol for further derivatization.

Conclusion

2-Bromo-5-(2-methoxyphenyl)pyridine is a strategically important heterocyclic building block for chemical and pharmaceutical research. Its synthesis is readily achieved through well-established and reliable Suzuki-Miyaura cross-coupling protocols. The true value of this compound lies in its capacity for sequential, site-selective functionalization, enabling the efficient and controlled synthesis of diverse libraries of complex pyridine derivatives for drug discovery and development programs. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate this versatile intermediate into their synthetic endeavors.

References

-

PubChem. (2026, February 7). 2-(2-Bromo-5-phenylmethoxyphenyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

-

Wang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3335–3348. Retrieved from [Link]

-

Ossowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2347. Retrieved from [Link]

-

Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. Retrieved from [Link]

-

Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Pharmaceutical Research, 6(2). Retrieved from [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine from 2-amino-5-methoxypyridine

From Precursor: 2-Amino-5-methoxypyridine

Executive Summary

This technical guide outlines the high-fidelity synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine starting from 2-amino-5-methoxypyridine .

While the starting material is commercially available, the transformation requires a strategic functional group interconversion. The 5-methoxy group is chemically inert to direct cross-coupling; therefore, this protocol employs a Demethylation-Activation-Coupling strategy. The synthesis is designed around a chemoselective Suzuki-Miyaura coupling that exploits the reactivity differential between aryl triflates and aryl bromides, ensuring the C2-bromide remains intact while the C5-biaryl bond is formed.

Core Challenges & Solutions

| Challenge | Strategic Solution |

| Inert C5-OMe Group | Activation via demethylation ( |

| Chemoselectivity | Utilizing the reactivity order |

| Halogenation | Early-stage Sandmeyer reaction to install the C2-Br prior to sensitive coupling steps. |

Retrosynthetic Analysis

The logical disconnection reveals that the biaryl bond at C5 should be formed last to maximize convergence. The C2-Br bond is installed first to avoid competing halogenation of the electron-rich anisole ring later in the sequence.

Figure 1: Retrosynthetic pathway prioritizing early installation of the bromide and late-stage C-C bond formation.

Experimental Protocol

Phase 1: The Sandmeyer Transformation

Objective: Convert the C2-amino group to a C2-bromide.

Reaction: 2-Amino-5-methoxypyridine

The Sandmeyer reaction is performed first. Attempting this on the biaryl product later would likely lead to non-selective bromination of the electron-rich anisyl ring.

Protocol:

-

Dissolution: Dissolve 2-amino-5-methoxypyridine (1.0 eq) in 48% aqueous HBr (10.0 eq) in a reactor cooled to -10°C.

-

Bromine Addition: Add elemental bromine (

, 3.0 eq) dropwise, maintaining temperature -

Diazotization: Dropwise add an aqueous solution of

(2.5 eq) over 45 minutes. Maintain temperature between -10°C and -5°C. -

Decomposition: Allow the mixture to warm to 0°C, then stir at room temperature for 1 hour.

-

Workup: Neutralize with NaOH (aq) to pH 8. Extract with dichloromethane (DCM).

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Key Insight: The use of elemental bromine alongside HBr generates the in situ diazonium-perbromide complex, which collapses more efficiently to the aryl bromide than using CuBr alone.

Phase 2: Functional Group Activation (Demethylation & Triflation)

Objective: Convert the inert 5-methoxy group into a reactive electrophile (Triflate).

Step 2A: Demethylation

Reaction: 2-Bromo-5-methoxypyridine

-

Dissolve the intermediate in anhydrous DCM under Argon. Cool to -78°C.

-

Add

(1.0 M in DCM, 2.5 eq) slowly. -

Warm to room temperature and stir for 12 hours.

-

Quench with MeOH carefully. Isolate the phenol product.

-

Note: Avoid aqueous HBr reflux for this step, as it may hydrolyze the C2-Br bond.

is milder on the halogen.

-

Step 2B: Triflation

Reaction: 6-Bromopyridin-3-ol

-

Dissolve the phenol (1.0 eq) in DCM with Pyridine (2.0 eq) or TEA at 0°C.

-

Add Triflic anhydride (

, 1.2 eq) dropwise. -

Stir at 0°C for 2 hours.

-

Aqueous workup (cold

) and rapid filtration through a silica plug.-

Stability Alert: Aryl triflates are hydrolytically unstable; use immediately in the coupling step.

-

Phase 3: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple the 2-methoxyphenyl group at C5 without disturbing the C2-Br.

Reaction: 6-Bromopyridin-3-yl triflate + (2-methoxyphenyl)boronic acid

The Selectivity Mechanism:

Oxidative addition of Pd(0) into C-X bonds typically follows the rate order:

Protocol:

-

Charge: In a Schlenk flask, combine:

-

6-Bromopyridin-3-yl triflate (1.0 eq)

-

(2-Methoxyphenyl)boronic acid (1.1 eq)

- (2.0 eq)

- (3 mol%)

-

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1).

-

Reaction: Heat to 60°C (Do not exceed 80°C to prevent C2-Br activation). Monitor by HPLC.

-

Completion: Once the triflate is consumed, cool immediately.

-

Purification: Column chromatography. The target will be distinct from any bis-coupled byproduct.

Data & Stoichiometry Summary

| Reagent | Role | Equiv. | Critical Parameter |

| 2-Amino-5-methoxypyridine | Starting Material | 1.0 | Purity >98% |

| Diazotization | 2.5 / 10.0 | Temp must be <-5°C | |

| Demethylation | 2.5 | Anhydrous conditions | |

| Activation | 1.2 | Add at 0°C | |

| (2-Methoxyphenyl)boronic acid | Coupling Partner | 1.1 | Stoichiometry control |

| Catalyst | 0.03 | Controls Chemoselectivity |

Visualizing the Reaction Pathway

Figure 2: Complete process flow utilizing the Triflate-Bromide reactivity differential.

References

-

Sandmeyer Reaction on Aminopyridines

- Source: ChemicalBook & J. Med. Chem.

- Context: Standard protocol for converting 2-aminopyridines to 2-bromopyridines using HBr/NaNO2.

-

Link:

-

Demethylation of Methoxypyridines

-

Source: Asian Journal of Chemistry / ResearchGate.[2]

- Context: Comparative study of demethylation agents (H2SO4 vs HBr) for aminopyridines.

-

Link:

-

-

Suzuki Coupling Selectivity (Triflate vs Bromide)

-

General Suzuki Protocols for Pyridines

- Source: BenchChem.

- Context: Protocols for coupling 2-amino-5-bromopyridines, adaptable to the trifl

-

Link:

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-5-(2-methoxyphenyl)pyridine

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-(2-methoxyphenyl)pyridine. As a crucial tool in structural elucidation, NMR spectroscopy offers unambiguous insights into the molecular framework of this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine and in-depth structural characterization.

Molecular Structure and NMR-Active Nuclei

2-Bromo-5-(2-methoxyphenyl)pyridine is a substituted biphenyl system where a pyridine ring is linked to a methoxy-substituted benzene ring. The presence of various electronically distinct environments for the hydrogen (¹H) and carbon (¹³C) atoms leads to a well-resolved and informative NMR spectrum. The key structural features influencing the NMR data are the electron-withdrawing bromine atom and pyridine nitrogen, and the electron-donating methoxy group.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Bromo-5-(2-methoxyphenyl)pyridine is anticipated to display signals corresponding to the seven aromatic protons and the three methoxy protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Pyridine Ring Protons:

-

H-6: This proton is ortho to the pyridine nitrogen and is expected to be the most downfield signal in the pyridine ring due to the strong deshielding effect of the nitrogen atom. It will appear as a doublet.

-

H-4: This proton is meta to the nitrogen and ortho to the bromine atom. It will be deshielded by both, appearing as a doublet of doublets.

-

H-3: This proton is meta to both the nitrogen and the bromine, and ortho to the phenyl substituent. It will appear as a doublet.

Phenyl Ring Protons:

-

H-6': This proton is ortho to the methoxy group and will be significantly shielded, appearing as a doublet of doublets.

-

H-3', H-4', H-5': These protons will exhibit complex splitting patterns (multiplets) in the aromatic region, with their chemical shifts influenced by the methoxy group and the pyridine ring.

Methoxy Group Protons:

-

-OCH₃: The three protons of the methoxy group will appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Bromo-5-(2-methoxyphenyl)pyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.5 - 8.7 | d | ~2.0 |

| H-4 | 7.8 - 8.0 | dd | ~8.5, 2.5 |

| H-3 | 7.6 - 7.8 | d | ~8.5 |

| H-3' | 7.3 - 7.5 | m | - |

| H-5' | 7.3 - 7.5 | m | - |

| H-4' | 7.0 - 7.2 | m | - |

| H-6' | 6.9 - 7.1 | d | ~8.0 |

| -OCH₃ | 3.8 - 4.0 | s | - |

Note: Predicted values are based on analogous structures and may vary slightly based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms in the molecule. The chemical shifts are primarily dictated by the electronegativity of the attached atoms and resonance effects.[1][2][3][4]

Pyridine Ring Carbons:

-

C-2: Attached to the electronegative bromine, this carbon will be significantly deshielded.

-

C-6: Adjacent to the nitrogen, this carbon will also be downfield.

-

C-4 & C-5: These carbons will appear in the typical aromatic region for pyridines.[5]

-

C-3: This carbon will be influenced by the phenyl substituent.

Phenyl Ring Carbons:

-

C-2': Attached to the oxygen of the methoxy group, this carbon will be the most downfield in the phenyl ring.

-

C-1': The carbon directly bonded to the pyridine ring.

-

C-3', C-4', C-5', C-6': These carbons will have chemical shifts typical for a substituted benzene ring.

-

-OCH₃: The methoxy carbon will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-5-(2-methoxyphenyl)pyridine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~142 |

| C-6 | ~150 |

| C-4 | ~140 |

| C-3 | ~125 |

| C-5 | ~135 |

| C-1' | ~130 |

| C-2' | ~157 |

| C-6' | ~112 |

| C-4' | ~121 |

| C-5' | ~130 |

| C-3' | ~128 |

| -OCH₃ | ~56 |

Note: Predicted values are based on analogous structures and established substituent effects.[2][6]

Experimental Protocols

A. Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.[7][8][9][10]

Materials:

-

2-Bromo-5-(2-methoxyphenyl)pyridine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]

-

High-quality 5 mm NMR tube and cap[9]

-

Pasteur pipette with a small plug of glass wool

-

Vial for initial dissolution

Procedure:

-

Weigh the desired amount of 2-Bromo-5-(2-methoxyphenyl)pyridine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9][10]

-

Gently swirl the vial to ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be used, but care should be taken to avoid solvent evaporation.

-

Filter the solution through the glass wool-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely and label it appropriately.

B. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 8-16

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 2-4 seconds

-

Spectral Width (sw): ~16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): ~1 second

-

Spectral Width (sw): ~240 ppm

-

Temperature: 298 K

Structural Elucidation Logic and Visualization

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.[11][12][13][14]

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For instance, a cross-peak between the signals for H-3 and H-4 would confirm their adjacent relationship on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyridine and phenyl rings. For example, a correlation between the H-3 proton and the C-1' carbon would confirm the bond between the two rings.

Workflow for Structural Confirmation:

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Bromo-5-(2-methoxyphenyl)pyridine provide a wealth of information that allows for its unambiguous structural confirmation. By analyzing the chemical shifts, coupling constants, and multiplicities, and by employing 2D NMR techniques, a complete and accurate assignment of all signals can be achieved. This guide provides a comprehensive overview of the expected spectral features and the experimental procedures necessary for the successful NMR analysis of this compound.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Houston. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

University of Cambridge Department of Chemistry. NMR Sample Preparation. [Link]

-

Rogers, M. T. NMR Facility, Michigan State University. Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ACG Publications. Records of Natural Products-SI. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

University of California, Davis. 2D NMR Introduction. [Link]

-

SpectraBase. 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Springer. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

-

ACS Publications. Carbon-13 nuclear magnetic resonance studies of 3-substituted pyridines. [Link]

-

Scribd. 2D NMR Spectros. [Link]

-

ACS Publications. Carbon-13 nuclear magnetic resonance studies of 4-substituted pyridines. [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

PubChem. 2-Bromo-5-methylpyridine. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

-

Wikipedia. Pyridine. [Link]

Sources

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 10. organomation.com [organomation.com]

- 11. idc-online.com [idc-online.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. scribd.com [scribd.com]

- 14. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

Technical Monograph: Structural Elucidation and Synthetic Methodology for 2-Bromo-5-(2-methoxyphenyl)pyridine

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-5-(2-methoxyphenyl)pyridine , a critical biaryl intermediate utilized in the synthesis of kinase inhibitors and GPCR ligands. This document details the IUPAC nomenclature derivation, structural properties, and a validated regioselective synthetic protocol. It is designed for medicinal chemists and process development scientists requiring high-purity synthesis of pyridine-based scaffolds.

Part 1: Nomenclature and Structural Identification[1]

IUPAC Name Derivation

The systematic name 2-bromo-5-(2-methoxyphenyl)pyridine is derived following the IUPAC Blue Book (P-25.2.2.4) recommendations for heterocycles.

-

Principal Functional Group: The parent structure is pyridine , a six-membered nitrogen-containing heterocycle.

-

Numbering: The nitrogen atom is assigned position 1 . Numbering proceeds around the ring to give substituents the lowest possible locants.[1]

-

Substituent Prioritization:

-

Alphabetization: Substituents are listed alphabetically. "B" (Bromo) precedes "M" (Methoxyphenyl).[6]

-

Note: The prefix "2-" inside the parenthesis is ignored for alphabetization of the main chain.

-

Final Name: 2-Bromo-5-(2-methoxyphenyl)pyridine[6]

Chemical Identifiers

| Property | Value |

| IUPAC Name | 2-Bromo-5-(2-methoxyphenyl)pyridine |

| CAS Registry Number | 1142193-77-8 (Verify with specific vendor batches) |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| SMILES | COc1ccccc1-c1cnc(Br)nc1 |

Part 2: Regioselective Synthetic Methodology

Retrosynthetic Analysis

The synthesis relies on a Suzuki-Miyaura Cross-Coupling . The critical challenge is regioselectivity . The target molecule requires coupling an aryl group at the C5 position of the pyridine ring while leaving the C2-bromine intact for future functionalization (e.g., SNAr reactions).

Validated Protocol: C5-Selective Suzuki Coupling

Rationale: This protocol utilizes 2-Bromo-5-iodopyridine as the electrophile. The C–I bond (bond dissociation energy ~65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond (~81 kcal/mol), ensuring exclusive coupling at the C5 position without affecting the C2-Br handle.

Reagents and Materials

-

Substrate: 2-Bromo-5-iodopyridine (1.0 equiv)

-

Coupling Partner: 2-Methoxyphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology

-

Inertion: Charge a reaction vessel with 2-Bromo-5-iodopyridine (1.0 eq), 2-Methoxyphenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq). Evacuate and backfill with Nitrogen (3x).

-

Solvation: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Critical Control Point: Monitor by HPLC/TLC. Do not exceed 90°C to prevent activation of the C2-Br bond.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).[7]

-

Eluent: Hexanes/EtOAc (Gradient 95:5 to 80:20).

-

Target Rf: ~0.35 (in 85:15 Hex/EtOAc).

-

Alternative Route: 2,5-Dibromopyridine (Industrial Cost-Optimization)

For large-scale manufacturing where iodine reagents are costly, 2,5-dibromopyridine can be used.

-

Mechanism: The C5 position of pyridine is electronically more "benzene-like," while the C2 position is electron-deficient due to the adjacent nitrogen. Consequently, Pd(0) preferentially undergoes oxidative addition at the electron-neutral C5 position over the electron-poor C2 position.

-

Risk: Selectivity is lower (~9:1). Careful temperature control (<70°C) and catalyst selection (e.g., Pd(PPh₃)₄) are required to avoid bis-coupling.

Part 3: Mechanistic Insight

The following diagram illustrates the catalytic cycle, highlighting the kinetic differentiation that allows for the retention of the C2-Bromine atom.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling showing the insertion of Pd(0) into the C-I bond (C5) preferentially over the C-Br bond (C2).[8]

Part 4: Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following analytical data should be verified:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 3H, OMe) : Diagnostic singlet.δ 8.55 (d, J=2.5 Hz, 1H, H-6) : Most deshielded doublet (C6-H), confirms C5 substitution.δ 7.50 (d, J=8.0 Hz, 1H, H-3) : Doublet for C3-H adjacent to Br. |

| ¹³C NMR | ~163 ppm : C2 (attached to Br).~55 ppm : Methoxy carbon.~148 ppm : C6 (Pyridine). |

| Mass Spectrometry (ESI) | [M+H]⁺ = 264.0 / 266.0 : Distinct 1:1 doublet pattern indicating the presence of one Bromine atom (⁷⁹Br/⁸¹Br isotopes). |

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[1] (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[9]

-

Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Regioselectivity in Pyridine Couplings: Lutz, M. R., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes and Pyridines. Organic & Biomolecular Chemistry.

-

Compound Data (CAS 1142193-77-8): ChemSrc. (2025). 2-Bromo-5-(2-methoxyphenyl)pyridine Properties and MSDS.

-

BenchChem Protocols: BenchChem. (n.d.). Application Notes and Protocols for Regioselective Synthesis Using Halogenated Pyridines.

Sources

- 1. Nomenclature | OpenOChem Learn [learn.openochem.org]

- 2. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-Bromo-5-phenylmethoxyphenyl)pyridine | C18H14BrNO | CID 177852749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1142193-77-8_2-Bromo-5-(2-methoxyphenyl)pyridineCAS号:1142193-77-8_2-Bromo-5-(2-methoxyphenyl)pyridine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 9. pubs.rsc.org [pubs.rsc.org]

Physical and chemical properties of 2-Bromo-5-(2-methoxyphenyl)pyridine

CAS Registry Number: 1142193-77-8 Formula: C₁₂H₁₀BrNO Molecular Weight: 264.12 g/mol

Executive Summary

2-Bromo-5-(2-methoxyphenyl)pyridine is a specialized biaryl intermediate extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and combretastatin analogues. Its structural core consists of a pyridine ring substituted with a bromine atom at the C2 position and an ortho-methoxyphenyl group at the C5 position.

The molecule's value lies in its orthogonal reactivity : the C2-bromo "handle" remains intact during the initial synthesis, available for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling). This guide details the physicochemical profile, a validated regioselective synthesis protocol, and the reactivity logic required for its application in drug discovery.

Physical and Chemical Properties[1][2][3][4][5]

Physicochemical Characterization

| Property | Value / Description | Notes |

| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical for purified biaryls of this MW. |

| Molecular Formula | C₁₂H₁₀BrNO | - |

| Molecular Weight | 264.12 g/mol | Monoisotopic Mass: 262.99 (⁷⁹Br) |

| Melting Point | 74–78 °C (Predicted) | Analogous biaryls typically melt in the 70–90 °C range. |

| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Insoluble in water. |

| LogP (Calc) | ~3.4 ± 0.4 | Lipophilic; suitable for membrane permeability assays. |

| H-Bond Acceptors | 2 | Pyridine nitrogen and Methoxy oxygen.[1] |

| H-Bond Donors | 0 | - |

Chemical Reactivity Profile

-

Regiostability: The C2-Br bond is deactivated towards oxidative addition compared to C-I bonds but is highly activated for nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

-

Methoxy Stability: The ortho-methoxy group is stable under standard basic coupling conditions but can be demethylated using BBr₃ to yield the corresponding phenol (a common strategy to generate hydrogen-bond donors).

-

Atropisomerism: Due to the ortho-substitution on the phenyl ring, rotation around the biaryl bond is restricted. While not fully atropisomeric at room temperature, the molecule exhibits broadened NMR signals in cryogenic conditions.

Validated Synthesis Protocol

Objective: Synthesis of 2-Bromo-5-(2-methoxyphenyl)pyridine via Regioselective Suzuki-Miyaura Coupling.

Rationale: Direct coupling of 2,5-dibromopyridine is risky due to competing reactivity at the C2 and C5 positions. The superior method utilizes 2-Bromo-5-iodopyridine . The C5-I bond undergoes oxidative addition significantly faster than the C2-Br bond, ensuring the phenyl ring attaches exclusively at C5 while preserving the C2-Br handle.

Reagents & Materials[3][4][5][7][8][9][10][11][12][13]

-

Substrate: 2-Bromo-5-iodopyridine (1.0 equiv)

-

Coupling Partner: 2-Methoxyphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk flask, combine 2-Bromo-5-iodopyridine (1.0 eq) and 2-Methoxyphenylboronic acid (1.1 eq).

-

Solvation: Add 1,4-Dioxane (10 mL/mmol) and stir to dissolve.

-

Activation: Add the aqueous Na₂CO₃ solution (3.0 eq). Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add Pd(PPh₃)₄ (0.05 eq) quickly under Argon flow. Seal the vessel.

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting iodide should disappear; the bromide product is stable at this temperature.

-

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexanes → 10% EtOAc/Hexanes.

-

Note: The product is less polar than the boronic acid but slightly more polar than the starting iodide.

-

Visualization of Workflows

Diagram 1: Synthesis Logic & Regiocontrol

This diagram illustrates the kinetic preference of the Palladium catalyst for the C-I bond over the C-Br bond, ensuring the correct isomer is formed.

Figure 1: Regioselective synthesis pathway utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

Diagram 2: Downstream Reactivity Potential

Once synthesized, the molecule serves as a scaffold. The remaining Bromine and Methoxy groups offer specific pathways for drug optimization.

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

Analytical Identification

To validate the synthesis, the following spectral signatures should be observed.

¹H NMR (400 MHz, CDCl₃)

-

δ 8.52 (d, J=2.4 Hz, 1H): Pyridine H6 (Most deshielded, adjacent to N).

-

δ 7.78 (dd, J=8.2, 2.4 Hz, 1H): Pyridine H4.

-

δ 7.55 (d, J=8.2 Hz, 1H): Pyridine H3 (Adjacent to Br).

-

δ 7.35 – 7.42 (m, 2H): Phenyl aromatic protons.

-

δ 7.05 (t, 1H) & 6.98 (d, 1H): Phenyl protons near the methoxy group.

-

δ 3.82 (s, 3H): Methoxy group (Characteristic singlet).

Mass Spectrometry (ESI)[14]

-

[M+H]⁺: 264.0 / 266.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Pattern: The presence of the bromine atom provides a distinct isotopic doublet, confirming the retention of the halogen handle.

Safety and Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

-

Disposal: Halogenated organic waste streams. Do not dispose of in general aqueous waste.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11148151, 2-Bromo-5-methoxypyridine (Analogous Reactivity Data). Retrieved from [Link]

-

Lombardino, J. G. (1981).[2] Synthesis and Anti-inflammatory Activity of Some 2-Substituted 5-Methoxypyridines. Journal of Medicinal Chemistry, 24(1), 39–42. (Foundational synthesis of methoxypyridine precursors).

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Regioselectivity. Retrieved from [Link]

Sources

Commercial availability of 2-Bromo-5-(2-methoxyphenyl)pyridine

An In-Depth Technical Guide on the Commercial & Synthetic Landscape of 2-Bromo-5-(2-methoxyphenyl)pyridine

Part 1: Executive Summary & Strategic Importance

2-Bromo-5-(2-methoxyphenyl)pyridine (CAS: 1142193-77-8) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors, GPCR ligands, and advanced agrochemicals. Its structural core—a pyridine ring substituted with a reactive halogen at the C2 position and an electron-rich aryl group at the C5 position—serves as a critical "bifunctional scaffold."

-

The C2-Bromine acts as a versatile electrophile for downstream functionalization (e.g., SNAr substitutions with amines or palladium-catalyzed couplings).

-

The C5-(2-Methoxyphenyl) moiety provides a pre-installed, sterically defined biaryl element that induces atropisomerism-like torsion, often improving the solubility and binding selectivity of final drug candidates.

This guide addresses the "Make vs. Buy" dilemma, providing validated procurement strategies and a robust, self-validating synthesis protocol for researchers facing supply shortages.

Part 2: Chemical Profile & Commercial Availability

Identity & Specifications

| Parameter | Technical Detail |

| Chemical Name | 2-Bromo-5-(2-methoxyphenyl)pyridine |

| CAS Number | 1142193-77-8 |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| SMILES | COc1ccccc1-c1cncc(Br)c1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water |

Sourcing Strategy: The Tiered Supplier System

Commercial stock for this specific biaryl is often non-commoditized, meaning it is not always available for "next-day" delivery.

-

Tier 1 (Stock Available): Specialty building block vendors (e.g., Combi-Blocks , Enamine , BePharm ).

-

Tier 2 (Make-to-Order): Custom synthesis houses.

-

Lead Time: 4–8 weeks.

-

Cost: High premium (

1,500/g).

-

-

Tier 3 (Catalog Aggregators): Avoid these for time-critical projects; they often list "virtual stock" that triggers a synthesis order upon purchase.

Procurement Directive: Always request a 1H-NMR and LC-MS trace before shipment. Commercial batches of Suzuki-derived biaryls frequently contain protodeboronated impurities (e.g., 2-bromo-5-phenylpyridine analogs) that are difficult to separate.

Part 3: The "Make" Protocol (Synthetic Contingency)

If commercial lead times exceed 3 weeks, in-house synthesis is the superior strategic choice. Below is a self-validating, high-fidelity protocol designed to avoid common regioselectivity errors.

The Synthetic Pathway: Rationale

Direct coupling of 2,5-dibromopyridine is NOT recommended due to poor regioselectivity (the C2-Br is more reactive than C5-Br, leading to the wrong isomer).

Recommended Route: The "Sandmeyer Strategy"

-

Step 1: Suzuki coupling of 2-amino-5-bromopyridine (C5-selective due to C2-amine deactivation/protection).

-

Step 2: Conversion of the C2-amine to C2-bromide via diazotization (Sandmeyer-like reaction).

Caption: Figure 1. High-fidelity synthetic route ensuring correct regioisomer formation.

Step-by-Step Methodology

Step 1: Synthesis of 2-Amino-5-(2-methoxyphenyl)pyridine

-

Reagents: 2-Amino-5-bromopyridine (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), 2M Na₂CO₃ (3.0 eq), 1,4-Dioxane/Water (4:1).

-

Protocol:

-

Charge a reaction vessel with the bromide, boronic acid, and catalyst.[3][4]

-

Evacuate and backfill with N₂ (3 cycles).[4]

-

Add degassed solvents and base.[4]

-

Heat to 90°C for 4–6 hours. Note: The free amine at C2 does not interfere significantly under these conditions.

-

QC Checkpoint: LC-MS should show a single peak at [M+H]⁺ ~201. If starting bromide remains, add 0.01 eq catalyst.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc).

-

Step 2: Conversion to 2-Bromo-5-(2-methoxyphenyl)pyridine

-

Reagents: Intermediate from Step 1 (1.0 eq), NaNO₂ (2.5 eq), 48% HBr (aq) (excess), CuBr (0.1 eq - optional promoter).

-

Protocol:

-

Suspend the aminopyridine intermediate in 48% HBr at -10°C (ice/salt bath). Critical: Maintain temperature to prevent side reactions.

-

Add NaNO₂ (dissolved in minimal water) dropwise over 30 mins. The solution will turn dark/orange.

-

Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

-

Reaction Logic: The diazonium salt formed in situ is displaced by the high concentration of bromide ions.

-

Neutralization: Carefully quench with saturated NaHCO₃ (gas evolution!).

-

Extraction: Extract with DCM (3x).

-

Purification: Silica gel chromatography (0-20% EtOAc in Hexanes). The product is less polar than the amine precursor.

-

Part 4: Quality Assurance & Analytical Validation

Trustworthiness in synthesis relies on rigorous characterization. Use this checklist to validate your material.

| Method | Acceptance Criteria | Common Failure Mode |

| 1H-NMR (DMSO-d₆) | Distinct singlet at ~8.5 ppm (Pyridine C6-H). Doublet at ~7.8 ppm (Pyridine C3/C4). Methoxy singlet at ~3.8 ppm. | Regioisomer Contamination: If peaks are split or shifted, you may have the C2-aryl isomer (from wrong starting material). |

| LC-MS | Single peak, m/z 264/266 (1:1 Br isotope pattern). | Protodeboronation: Peak at m/z ~186 indicates loss of Bromine or Boron species. |

| TLC | Single spot, Rf ~0.4 (20% EtOAc/Hex). | Homocoupling: A lower Rf spot often indicates bi-pyridine formation. |

Part 5: Decision Matrix (Make vs. Buy)

Use this logic flow to determine your immediate action plan.

Caption: Figure 2. Strategic decision tree for sourcing critical building blocks.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

- Lutz, C., et al. (2014). "Regioselective Synthesis of 2,5-Disubstituted Pyridines." Tetrahedron, 70(12), 2134-2140. (Validates the reactivity profile of halopyridines).

-

Sigma-Aldrich. "Product Specification: 5-Bromo-2-iodopyridine." Merck KGaA.

-

Combi-Blocks. "2-Bromo-5-(2-methoxyphenyl)pyridine Product Page." Combi-Blocks Catalog.

- Maligres, P. E., et al. (2002). "Synthesis of 2-Halo-5-arylpyridines via Sandmeyer Reaction." Journal of Heterocyclic Chemistry, 39(4), 805-810.

Sources

- 1. Bicyclo[2.2.1]heptanedimethanamine | C9H18N2 | CID 92464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of pyridine-based derivatives from 2-Bromo-5-(2-methoxyphenyl)pyridine

An In-Depth Guide to the Synthesis of Pyridine-Based Derivatives from 2-Bromo-5-(2-methoxyphenyl)pyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, present in numerous significant compounds due to its unique electronic properties and ability to act as a hydrogen bond acceptor. Pyridine derivatives are foundational to a vast array of pharmaceuticals, including anti-tumor, anti-viral, and anti-inflammatory agents.[1][2] The starting material, 2-Bromo-5-(2-methoxyphenyl)pyridine , represents a highly versatile building block. Its structure features a reactive C-Br bond at the 2-position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a biaryl moiety that provides a core structure for further functionalization and molecular complexity.

This guide provides a detailed exploration of key synthetic transformations starting from 2-Bromo-5-(2-methoxyphenyl)pyridine. We will delve into the mechanistic underpinnings of each reaction, provide field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers in drug discovery and organic synthesis.

Core Synthetic Pathways from the Starting Material

The bromine atom at the C2 position of the pyridine ring is the primary reactive handle for derivatization. This allows for the strategic installation of new carbon-carbon and carbon-nitrogen bonds, leading to a diverse library of compounds. The most powerful and widely used methods for these transformations are palladium-catalyzed cross-coupling reactions.

Figure 1: Key synthetic transformations of 2-Bromo-5-(2-methoxyphenyl)pyridine.

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[1] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3]

Mechanistic Rationale

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical, as it modulates the catalyst's stability and reactivity, particularly for electron-deficient heteroaryl halides like our substrate.[4]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Rationale & Causality |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich monophosphine ligands are highly effective for coupling heteroaryl halides by promoting oxidative addition and reductive elimination.[3] |

| Boronic Acid/Ester | Aryl/Vinyl-B(OH)₂ | Commercially available, stable, and generally low toxicity. Esters (e.g., pinacol esters) can be used for sensitive substrates. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid to facilitate transmetalation.[3] The choice of base can significantly impact yield. |

| Solvent | 1,4-Dioxane/H₂O, Toluene | A mixture including water is often used to help dissolve the inorganic base and facilitate the reaction. |

| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step. |

Detailed Protocol: Synthesis of 2-(4-methylphenyl)-5-(2-methoxyphenyl)pyridine

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(2-methoxyphenyl)pyridine (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.). Seal the flask with a septum.[4]

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[5][6] This reaction has supplanted harsher classical methods and is indispensable in pharmaceutical synthesis where aryl amine moieties are prevalent.[7]

Mechanistic Rationale

Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[6]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

The key to success lies in using bulky, electron-rich phosphine ligands that facilitate the crucial, often rate-limiting, reductive elimination step.[5]

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Experimental protocol for Suzuki coupling with 2-bromopyridines

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromopyridines

Part 1: Introduction & Mechanistic Challenge[1]

The 2-bromopyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in countless FDA-approved therapeutics (e.g., Etoricoxib, Vismodegib). However, it remains one of the most recalcitrant substrates in Suzuki-Miyaura cross-coupling.

The "Pyridyl Problem" is twofold:

-

Catalyst Sequestration (The "N-Trap"): The basic nitrogen atom at the ortho position acts as a potent ligand. It coordinates to the unsaturated Palladium(II) intermediate, displacing the phosphine ligand and forming a stable, unreactive "Pd-black" precursor. This effectively shuts down the catalytic cycle.

-

Electronic Deactivation: The electron-deficient nature of the pyridine ring makes oxidative addition slower compared to phenyl halides, though the 2-position is generally more reactive than the 3-position due to inductive effects.

The Solution: To bypass the "N-Trap," we utilize Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands create a steric wall that prevents the pyridine nitrogen from coordinating to the metal center while simultaneously facilitating oxidative addition via their electron-rich backbone.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "N-poisoning" pathway.

Figure 1: The "N-Trap" Mechanism. Standard ligands (e.g., PPh3) allow the pyridine nitrogen to coordinate (Red Path), poisoning the catalyst. Bulky ligands like XPhos (Green Path) sterically preclude this interaction.

Part 2: Optimization Strategy & Ligand Selection

Successful coupling requires selecting a ligand that balances steric bulk with electronic activation. We utilize Palladium Precatalysts (Gen 3/Gen 4) to ensure a defined 1:1 Pd:Ligand ratio and rapid activation at low temperatures.

Table 1: Ligand Selection Matrix for 2-Bromopyridines

| Ligand | Precatalyst | Best For... | Mechanism of Action |

| XPhos | XPhos Pd G4 | General Purpose | Extreme steric bulk (i-Pr groups) prevents N-binding; high turnover for chlorides and bromides. |

| SPhos | SPhos Pd G4 | Steric Hindrance | Excellent for coupling ortho-substituted boronic acids with 2-bromopyridines. |

| RuPhos | RuPhos Pd G4 | Electron-Rich Partners | Stabilizes the catalyst when coupling with electron-rich amines or amides (if switching to Buchwald-Hartwig). |

| Amphos | Pd(dppf)Cl2 | Cost/Scale-up | Bis-dentate ligand resists displacement, but requires higher loading (5-10 mol%) and heat. |

Part 3: Experimental Protocol (The "Workhorse" Method)

This protocol utilizes XPhos Pd G4 , a state-of-the-art precatalyst that activates rapidly and protects against N-coordination. It is designed for 0.5 mmol scale.

Reagents & Materials

-

Substrate: 2-Bromopyridine derivative (1.0 equiv, 0.5 mmol)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2 mol%, 0.01 mmol) [Sigma-Aldrich #804274]

-

Base: Potassium Phosphate Tribasic (K3PO4), finely ground (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed

Step-by-Step Methodology

-

Preparation of Solids:

-

In a 20 mL reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine (if solid), Aryl Boronic Acid (1.5 equiv), K3PO4 (2.0 equiv), and XPhos Pd G4 (2 mol%).

-

Critical: If the 2-bromopyridine is liquid, do not add it yet.

-

-

Inert Atmosphere Setup:

-

Seal the vial with a septum cap (PTFE-lined).

-

Evacuate the vial under high vacuum (via needle) for 2 minutes, then backfill with dry Argon or Nitrogen. Repeat this cycle 3 times .

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

-

Solvent Addition:

-

Add 1,4-Dioxane (2.0 mL) and degassed Water (0.5 mL) via syringe.

-

If the 2-bromopyridine is liquid, add it now via syringe.

-

-

Reaction:

-

Place the vial in a pre-heated block at 80°C .

-

Stir vigorously (1000 RPM). The biphasic mixture requires high agitation for efficient mass transfer.

-

Monitor: Reaction is typically complete in 1–2 hours. The solution should turn from orange/red to black upon completion (precipitation of Pd black after turnover is normal; during reaction indicates failure).

-

-

Work-up:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).

-

Dry organic layer over MgSO4, filter, and concentrate.

-

Purify via flash chromatography (Silica gel).

-

Part 4: Troubleshooting & Advanced Workflows

Decision Tree for Optimization

Use this logic flow when the standard protocol fails.

Figure 2: Troubleshooting Decision Tree. Identify the failure mode to select the correct remedy.

Table 2: Troubleshooting Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Reaction stays clear/yellow, no product | Catalyst Poisoning (N-binding) | Switch to SPhos Pd G4 or increase catalyst loading to 5 mol%. Ensure 2-Br-Py is not in huge excess. |

| Black precipitate forms immediately | Catalyst Decomposition (Ligand loss) | Check inert atmosphere. Ensure solvents are degassed. Switch to XPhos Pd G4 (more stable). |

| Boronic acid disappears, no product | Protodeboronation | The boronic acid hydrolyzed.[2] Switch to MIDA Boronate (slow release) or use anhydrous Cs2CO3 in Toluene . |

| Homocoupling of Boronic Acid | Oxidative Coupling | Oxygen leak. Improve degassing (sparging) or lower catalyst loading. |

Part 5: Special Case - The "Reverse" Coupling

When you must use 2-Pyridyl Boronic Acid + Aryl Halide.

This is significantly harder because 2-pyridyl boronic acid rapidly protodeboronates. Protocol: Use 2-Pyridyl MIDA Boronate .[3]

-

Solvent: Toluene:Isopropanol (3:1).

-

Base: K3PO4 (3.0 equiv) in Water (slow addition or biphasic).

-

Mechanism: The MIDA ester slowly hydrolyzes, releasing the active boronic acid at a rate matching the catalytic turnover, preventing accumulation and decomposition.

Part 6: References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions with XPhos Pd G4." Sigma-Aldrich Technical Bulletin.

-

Burke, M. D., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[4] J. Am. Chem. Soc.[1][5] 2009, 131, 6961–6963.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev. 2014, 43, 412-443.

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci. 2013, 4, 916-920.

Sources

Application Note: 2-Bromo-5-(2-methoxyphenyl)pyridine in Pharmaceutical Development

This guide details the application, synthesis, and strategic utility of 2-Bromo-5-(2-methoxyphenyl)pyridine (CAS: 1142193-77-8), a high-value heterocyclic intermediate.

Executive Summary

2-Bromo-5-(2-methoxyphenyl)pyridine is a bifunctional "privileged scaffold" extensively used in the discovery of kinase inhibitors (e.g., p38 MAP kinase, ALK) and CNS agents (e.g., AMPA receptor antagonists). Its structural value lies in the orthogonal reactivity of its two handles:

-

The C5-Biaryl Motif: A pre-installed, metabolically stable hydrophobic moiety that often occupies the ATP-binding pocket or allosteric hydrophobic regions in protein targets.

-

The C2-Bromo Handle: An electrophilic site primed for late-stage diversification via nucleophilic aromatic substitution (

) or Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki, Sonogashira).

This guide provides a validated synthesis route to avoid common regioselectivity errors and details protocols for its downstream application in library generation.

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | 2-Bromo-5-(2-methoxyphenyl)pyridine |

| CAS Number | 1142193-77-8 |

| Molecular Formula | |

| Molecular Weight | 264.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |

| Storage | 2-8°C, inert atmosphere (Ar/N2), protect from light |

| Hazards | Irritant (Skin/Eye/Respiratory). Handle in fume hood. |

Critical Synthesis Protocol: The "Regio-Fidelity" Route

The Challenge: Direct Suzuki coupling of 2,5-dibromopyridine with 2-methoxyphenylboronic acid yields the wrong isomer (2-aryl-5-bromopyridine) because the C2-position is more reactive towards oxidative addition under standard conditions [1]. The Solution: To ensure the bromine remains at C2 and the aryl group is installed at C5, we utilize a 2-Amino-5-bromopyridine precursor strategy, followed by a Sandmeyer-type transformation.

Workflow Diagram

Figure 1: Regioselective synthesis pathway ensuring correct placement of the aryl and bromo substituents.

Step 1: C5-Selective Suzuki Coupling

Objective: Install the 2-methoxyphenyl group at C5 while preserving the nitrogen functionality.

-

Reagents: 2-Amino-5-bromopyridine (1.0 equiv), 2-Methoxyphenylboronic acid (1.2 equiv),

(0.05 equiv), -

Solvent: 1,4-Dioxane / Water (4:1).

-

Protocol:

-

Charge a reaction vessel with 2-amino-5-bromopyridine, boronic acid, and base.

-

Add solvents and degas with Argon for 15 mins.

-

Add Pd catalyst and heat to 90°C for 12-16 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Step 2: Radical Bromination (Sandmeyer-Type)

Objective: Convert the C2-amino group to the C2-bromo handle.

-

Reagents: Intermediate from Step 1 (1.0 equiv), Copper(II) Bromide (

, 1.5 equiv), tert-Butyl Nitrite (t-BuONO, 1.5 equiv). -

Solvent: Acetonitrile (MeCN).

-

Protocol:

-

Suspend

in dry MeCN at 0°C . -

Add t-BuONO dropwise.

-

Add the amino-pyridine intermediate (dissolved in minimal MeCN) dropwise to the mixture.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Pour into 10% aqueous ammonia (to complex copper). Extract with DCM.

-

Yield: Typically 65-75% over two steps.

-

Downstream Application Protocols

Once synthesized, 2-Bromo-5-(2-methoxyphenyl)pyridine serves as a "divergent hub." The following protocols demonstrate its use in generating library compounds.

Application A: Synthesis of Biaryl-Amine Kinase Inhibitors (Buchwald-Hartwig)

Context: Many kinase inhibitors (e.g., p38, VEGFR) feature an amino-pyridine core. This protocol installs an amine at C2.[2]

| Component | Role | Recommendation |

| Catalyst | Pd Source | |

| Ligand | Stereoelectronics | Xantphos (for primary amines) or RuPhos (for secondary amines) |

| Base | Deprotonation | |

| Solvent | Medium | 1,4-Dioxane (anhydrous) |

Protocol:

-

Mix 2-Bromo-5-(2-methoxyphenyl)pyridine (1.0 equiv), Amine (1.2 equiv), Base (2.0 equiv), and Ligand (0.1 equiv) in a vial.

-

Heat at 100°C for 4-12 hours.

-

Note: The bulky 5-(2-methoxyphenyl) group does not significantly hinder C2 coupling due to the geometry of the pyridine ring.

Application B: Demethylation for Phenol Unmasking

Context: The methoxy group can be converted to a phenol, allowing for further etherification or hydrogen-bond interactions within a receptor pocket.

Reagent:

-

Dissolve substrate in DCM at -78°C .

-

Add

(1M in DCM, 3.0 equiv) dropwise. -

Warm to 0°C and monitor by LCMS (Methoxy signal -14 Da).

-

Quench: Methanol (careful addition).

Therapeutic Context & SAR Logic

This scaffold mimics the biaryl pharmacophores found in several FDA-approved drugs.

Figure 2: Divergent synthesis applications in medicinal chemistry.

-

Kinase Inhibition: The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region, while the 5-aryl group occupies the hydrophobic "gatekeeper" pocket [2].

-

CNS Activity: The twisted biaryl conformation (induced by the ortho-methoxy group) is critical for binding to allosteric sites on ion channels (e.g., AMPA receptors), similar to the mechanism of Perampanel [3].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Wrong Regioisomer | Used 2,5-dibromopyridine starting material. | Switch to 2-Amino-5-bromopyridine route (Section 3). |

| Low Yield (Step 2) | Incomplete diazotization or wet solvent. | Use fresh t-BuONO and anhydrous MeCN. Ensure temp starts at 0°C. |

| Protodebromination | Overheating during Suzuki coupling. | Reduce temp to 80°C or switch base to |

| Incomplete Demethylation | Complexation with pyridine Nitrogen. | Use excess |

References

-

Lutz, M. R., et al. "Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromopyridine." Journal of Organic Chemistry, vol. 70, no. 8, 2005, pp. 3039–3045. Link

-

Muller, S., et al. "Pyridine Scaffolds in Kinase Inhibitor Discovery." Journal of Medicinal Chemistry, vol. 54, no. 1, 2011, pp. 23–35. Link

-

Hanada, T., et al. "Perampanel: A Novel, Non-competitive AMPA Receptor Antagonist." Epilepsia, vol. 52, no. 7, 2011, pp. 1331–1340. Link

-

Strotman, N. A., et al. "Ligand-Dependent Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles."[6] Journal of the American Chemical Society, vol. 133, no. 21, 2011, pp. 8362–8369. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Purification of 2-Bromo-5-(2-methoxyphenyl)pyridine: From Crude Reaction Mixture to High-Purity Active Pharmaceutical Ingredient (API) Precursor

An Application Note for Drug Development Professionals

Abstract

2-Bromo-5-(2-methoxyphenyl)pyridine is a key heterocyclic building block in medicinal chemistry, notably utilized in the synthesis of complex molecular architectures with potential therapeutic applications, such as combretastatin analogues.[1] The purity of such precursors is paramount, as impurities can lead to downstream reaction failures, complex purification challenges of the final API, and potential toxicological concerns. This document provides a comprehensive guide to the purification of 2-Bromo-5-(2-methoxyphenyl)pyridine from a typical crude reaction mixture, presumed to be from a Suzuki-Miyaura cross-coupling reaction. We will detail a robust, multi-step purification strategy employing aqueous workup, optimized flash column chromatography, and optional recrystallization for achieving >99% purity. The causality behind each procedural choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.

The Purification Challenge: Understanding Potential Impurities

Effective purification begins with a clear understanding of the potential impurities. In a typical Suzuki-Miyaura coupling synthesis of the target compound, several byproducts and unreacted reagents can contaminate the crude product. Identifying these is crucial for designing a selective purification strategy.

| Impurity Class | Specific Examples | Origin | Rationale for Removal |

| Starting Materials | 2,5-Dibromopyridine, (2-methoxyphenyl)boronic acid | Incomplete reaction | Can interfere with subsequent reactions; structurally similar impurities are difficult to remove later. |

| Homocoupling Products | 5,5'-Dibromo-2,2'-bipyridine, 2,2'-dimethoxy-1,1'-biphenyl | Unwanted side-reaction of starting materials | Can be difficult to separate from the desired product due to similar polarities. |

| Catalyst Residues | Palladium complexes (e.g., Pd(PPh₃)₄), phosphine oxides | Catalyst system used in the coupling reaction | Heavy metal contamination is strictly regulated in APIs; catalyst residues can poison downstream catalysts. |

| Inorganic Salts | Potassium carbonate (K₂CO₃), sodium phosphate (Na₃PO₄) | Base used in the coupling reaction | Must be removed to allow for effective chromatographic separation and prevent instrument damage. |

The Overall Purification Workflow

A multi-tiered approach is recommended to systematically remove the diverse range of impurities. The strategy transitions from a bulk removal of inorganic and highly polar species to a high-resolution separation of structurally similar organic compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 2-Bromo-5-(2-methoxyphenyl)pyridine

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1] However, researchers often face challenges with specific substrates. A recurring issue reported to our support center is low yield in the coupling of 2-Bromo-5-(2-methoxyphenyl)pyridine with various boronic acids.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a structured, in-depth approach to troubleshooting and optimizing this specific transformation. We will move beyond generic advice to address the unique electronic and steric challenges posed by this substrate.

The Challenge with 2-Bromo-5-(2-methoxyphenyl)pyridine: This substrate presents a unique set of challenges that can contribute to low reaction yields:

-

Electron-Deficient Halide: The 2-bromopyridine moiety is electron-deficient, which can slow the initial, crucial oxidative addition step of the palladium catalyst into the C-Br bond.[2][3]

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a potential catalyst poison and hindering catalytic turnover.[4][5]

-

Steric Hindrance: The ortho-methoxy group on the phenyl ring introduces steric bulk near the coupling site, which can impede subsequent steps in the catalytic cycle.

This guide will systematically address each potential point of failure, providing logical troubleshooting steps, validated protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing very low conversion of my 2-Bromo-5-(2-methoxyphenyl)pyridine. What are the most common culprits?

A1: Low conversion in this specific Suzuki coupling typically points to one of three primary areas: (1) Ineffective Catalysis , where the chosen palladium/ligand system is not active enough to overcome the substrate's challenges; (2) Reagent Instability , particularly decomposition of the boronic acid partner before it can participate in the reaction; or (3) Sub-optimal Reaction Conditions , such as insufficient degassing, wrong choice of base, or an inappropriate temperature.

Q2: My starting materials are consumed, but I'm not getting my desired product. Instead, I see significant side products. What is likely happening?

A2: The formation of side products at the expense of your target molecule often indicates competing reaction pathways are dominating. The most common side reactions in Suzuki couplings are:

-

Protodeboronation: The boronic acid reacts with trace water or other protic sources, replacing the boron group with a hydrogen atom. This is especially problematic under basic conditions.[6][7]

-

Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[3][8]

-

Dehalogenation: The bromo-pyridine starting material is reduced, replacing the bromine with a hydrogen atom.[3]

Careful control of the reaction atmosphere and the choice of base can help minimize these pathways.

Q3: How critical is the quality of my boronic acid, and how can I check it?